2-(2,2,6,6-Tetramethylpiperidin-4-yl)ethanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

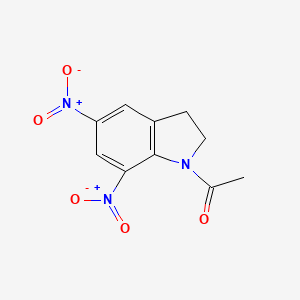

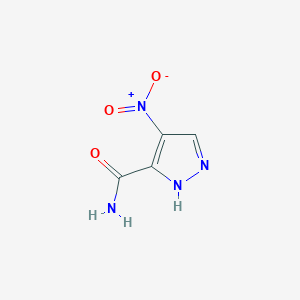

“2-(2,2,6,6-Tetramethylpiperidin-4-yl)ethanol” is an organic compound . It is also known by other names such as “2-(2,2,6,6-Tetramethyl-piperidin-4-yl)-ethanol” and "2-(2,2,6,6-Tetramethyl-4-piperidinyl)-1-ethanol" .

Molecular Structure Analysis

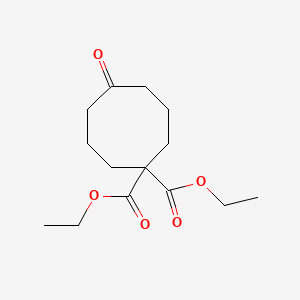

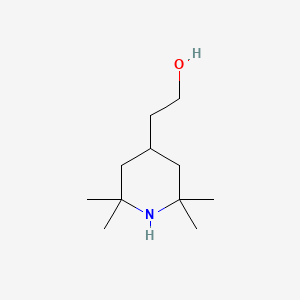

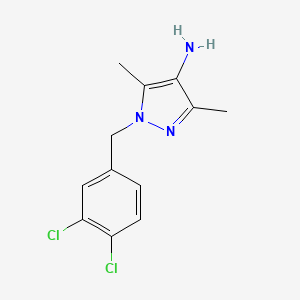

The molecular formula of “2-(2,2,6,6-Tetramethylpiperidin-4-yl)ethanol” is C11H23NO . The InChI representation of the molecule isInChI=1S/C11H23NO/c1-10(2)7-9(5-6-13)8-11(3,4)12-10/h9,12-13H,5-8H2,1-4H3 . The Canonical SMILES representation is CC1(CC(CC(N1)(C)C)CCO)C . Physical And Chemical Properties Analysis

The molecular weight of “2-(2,2,6,6-Tetramethylpiperidin-4-yl)ethanol” is 185.31 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 2 . The molecule has a Rotatable Bond Count of 2 . The Exact Mass is 185.177964357 g/mol . The Topological Polar Surface Area is 32.3 Ų . The molecule has a Heavy Atom Count of 13 .科学的研究の応用

Synthesis and Oxidation Applications

Synthesis of Oxidation Reagents The compound 2-(2,2,6,6-Tetramethylpiperidin-4-yl)ethanol is closely related to compounds used in synthesis and oxidation reactions. For instance, 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate and 4-acetamido-(2,2,6,6-tetramethyl-piperidin-1-yl)oxyl are synthesized for use as oxidation reagents. These compounds have demonstrated efficiency in oxidizing various alcohols to their carbonyl derivatives and are recognized for their environmentally friendly attributes (Mercadante et al., 2013).

Alcohol Oxidation The compound is associated with the catalyzed alcohol oxidation system using 2,2,6,6-tetramethylpiperidin-l-yloxy (TEMPO). This system, noted for its environmental benignity, effectively oxidizes a range of alcohols to corresponding carbonyl compounds, showcasing tolerance towards heteroaromatic rings and C=C bonds (Li & Zhang, 2009).

Polymer Functionalization and Crosslinking

Polyethylene Crosslinking 2,2,6,6-Tetramethylpiperidinyl-oxy (TEMPO) derivatives, closely related to the queried compound, are utilized in peroxide crosslinking of polyethylene. They aid in scorch suppression, cure control, and functionalization, contributing to the enhancement of scorch suppression and ultimate degree of crosslinking (Chaudhary, Chopin, & Klier, 2007).

Enzymatic Kinetic Resolution Enzymatic kinetic resolution of 2-(tetramethylpiperidine-1-oxyl)ethanols is facilitated by Candida antarctica lipase B. This process yields acetates with good to high enantiomeric excess values, leveraging the persistent radical effect for clean racemization under mild conditions (Prechter & Heinrich, 2013).

Oxidation Catalysis

Catalytic Oxidation of Alcohols The compound is linked to catalytic systems for the environmentally benign oxidation of alcohols. Novel, efficient, and recyclable catalysts have been developed, incorporating ionic liquid-supported 2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) for catalytic oxidation. These systems afford carbonyl compounds from alcohols under mild conditions (Zhu et al., 2012).

Selective Oxidation Technologies Selective oxidation of alcohols, a pivotal process in chemical, pharmaceutical, and agrochemical industries, involves catalytic systems like 4-acetylamino-TEMPO. The methods developed are environmentally and economically beneficial, emphasizing wasteless technologies (Zhukova, Papina, & Tyaglivaya, 2020).

特性

IUPAC Name |

2-(2,2,6,6-tetramethylpiperidin-4-yl)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO/c1-10(2)7-9(5-6-13)8-11(3,4)12-10/h9,12-13H,5-8H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COEGBCJIXOPJHZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1)(C)C)CCO)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80344616 |

Source

|

| Record name | 2-(2,2,6,6-tetramethylpiperidin-4-yl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80344616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,2,6,6-Tetramethylpiperidin-4-yl)ethanol | |

CAS RN |

28310-50-1 |

Source

|

| Record name | 2-(2,2,6,6-tetramethylpiperidin-4-yl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80344616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2,5-Dioxohexahydroimidazo[4,5-d]imidazol-1(2H)-yl)propanoic acid](/img/structure/B1297578.png)

![1-[1-(4-Amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-4-yl]ethanone](/img/structure/B1297579.png)